molecular formula C7H14OS B13618628 (2-Methyloxan-2-yl)methanethiol

(2-Methyloxan-2-yl)methanethiol

Cat. No.: B13618628
M. Wt: 146.25 g/mol
InChI Key: WFIZAIMGXTXFFF-UHFFFAOYSA-N
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Description

(2-Methyloxan-2-yl)methanethiol is an organic compound with the molecular formula C7H14OS It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a methylene group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxan-2-yl)methanethiol typically involves the reaction of 2-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxan-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methyloxan-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyloxan-2-yl)methanethiol involves its ability to participate in redox reactions due to the presence of the thiol group. The thiol group can undergo oxidation and reduction, making it a versatile compound in various chemical and biological processes. The molecular targets and pathways involved include interactions with enzymes and proteins that contain reactive cysteine residues, which can form disulfide bonds with the thiol group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This sets it apart from similar compounds that lack the thiol functionality .

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

(2-methyloxan-2-yl)methanethiol

InChI

InChI=1S/C7H14OS/c1-7(6-9)4-2-3-5-8-7/h9H,2-6H2,1H3

InChI Key

WFIZAIMGXTXFFF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)CS

Origin of Product

United States

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